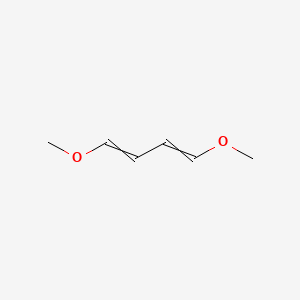

1,3-Butadiene, 1,4-dimethoxy-

Description

Significance of Conjugated Dienes in Contemporary Organic Synthesis

Conjugated dienes are a class of organic compounds characterized by alternating double and single bonds. theorango.com This arrangement allows for the delocalization of pi electrons across the system, leading to enhanced stability and unique reactivity compared to isolated dienes. fiveable.me This inherent stability and reactivity make conjugated dienes fundamental building blocks in modern organic synthesis. numberanalytics.com

One of the most notable reactions involving conjugated dienes is the Diels-Alder reaction, a powerful tool for forming six-membered rings. utexas.edusigmaaldrich.com This [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) is highly valued for its ability to create two new carbon-carbon bonds in a single, stereospecific step. utexas.edu The versatility of the Diels-Alder reaction allows for the synthesis of complex cyclic molecules, which are common motifs in natural products and pharmaceuticals. numberanalytics.com

Beyond the Diels-Alder reaction, conjugated dienes participate in a variety of other important transformations, including electrophilic additions, sigmatropic rearrangements like the Cope rearrangement, and polymerization reactions. theorango.comfiveable.me The ability of conjugated dienes to form polymers is of significant industrial importance, particularly in the production of synthetic rubbers and other materials with unique physical properties. theorango.com The delocalized electron system in conjugated dienes also makes them amenable to analysis by UV-Vis spectroscopy. numberanalytics.com

Overview of 1,3-Butadiene (B125203), 1,4-dimethoxy- as a Crucial Synthetic Intermediate

1,3-Butadiene, 1,4-dimethoxy- serves as a key intermediate in organic synthesis due to its specific structural features. The presence of two methoxy (B1213986) groups, which are electron-donating, enhances the electron density of the diene system. This "activation" makes it a highly reactive diene, particularly in Diels-Alder reactions with electron-deficient dienophiles. acs.orgnih.gov

The methoxy groups not only increase the reactivity of the diene but also direct the regioselectivity of the cycloaddition, influencing the orientation of the substituents in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com Furthermore, the methoxy groups in the cycloadducts can be subsequently transformed into other functional groups, providing a versatile handle for further synthetic manipulations. For instance, they can be hydrolyzed to yield ketones or enol ethers, which are valuable precursors for a wide range of organic molecules.

The utility of 1,3-butadiene, 1,4-dimethoxy- extends to its use in the synthesis of fine chemicals and as a research tool for studying reaction mechanisms involving conjugated systems. smolecule.com Its ability to undergo polymerization also opens avenues for its application in materials science. smolecule.com

Evolution of Research Themes Pertaining to the Compound and its Derivatives

Early research on 1,3-butadiene, 1,4-dimethoxy- and its derivatives primarily focused on understanding its fundamental reactivity, particularly in Diels-Alder cycloadditions. acs.org These initial studies established its utility as a potent diene for the construction of substituted cyclohexene rings.

Over time, the focus of research has expanded to include the application of this diene in the total synthesis of complex natural products. Its ability to introduce functionality and control stereochemistry has made it an attractive building block for synthetic chemists. For example, derivatives of 1,3-butadiene, 1,4-dimethoxy- have been employed in the synthesis of various biologically active compounds.

More recent research has explored the development of new synthetic methods utilizing this diene and its derivatives. This includes the investigation of novel catalytic systems to enhance the efficiency and selectivity of its reactions. nih.gov There is also growing interest in the synthesis and reactivity of related, more complex dienes with different substitution patterns, aiming to broaden the scope of their applications in organic synthesis. nih.gov The study of the compound's (E,E)-isomer has also been noted in various analytical contexts, indicating its presence and potential relevance in diverse chemical environments. ar-raniry.ac.iduevora.pt

Scope and Objectives of Academic Inquiry into 1,3-Butadiene, 1,4-dimethoxy- Chemistry

The primary objectives of academic research into the chemistry of 1,3-butadiene, 1,4-dimethoxy- are multifaceted and continue to evolve. A central goal is to further elucidate the mechanistic details of its reactions, particularly the factors that govern stereoselectivity and regioselectivity in its cycloaddition reactions. masterorganicchemistry.com This fundamental understanding is crucial for designing more efficient and predictable synthetic strategies.

Another key objective is the development of new synthetic methodologies that leverage the unique reactivity of this diene. This includes the design of novel catalysts that can promote its reactions under milder conditions and with higher selectivity. nih.gov Researchers are also focused on expanding the range of dienophiles that can effectively react with 1,3-butadiene, 1,4-dimethoxy-, thereby increasing the diversity of accessible molecular architectures.

Furthermore, a significant area of inquiry involves the application of this diene as a strategic building block in the total synthesis of complex and biologically important molecules. nih.gov This often involves multi-step synthetic sequences where the initial cycloadduct derived from 1,3-butadiene, 1,4-dimethoxy- is elaborated into the final target molecule. The ultimate aim is to develop concise and elegant synthetic routes to valuable compounds. The use of this compound and its derivatives as research tools to probe the intricacies of organic reactions remains a persistent and valuable objective within the academic community. smolecule.com

Structure

3D Structure

Properties

CAS No. |

24000-38-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

1,4-dimethoxybuta-1,3-diene |

InChI |

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h3-6H,1-2H3 |

InChI Key |

ZFOMGKMTIIJRAI-UHFFFAOYSA-N |

Canonical SMILES |

COC=CC=COC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Butadiene, 1,4 Dimethoxy and Analogous Electron Rich Dienes

General Strategies for the Synthesis of Substituted 1,3-Butadienes

A variety of synthetic methods have been developed for the construction of the 1,3-diene framework. These approaches range from classical elimination reactions to modern transition-metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Electrochemical methods represent a green and mild approach for the synthesis and functionalization of 1,3-butadiene (B125203) derivatives. These methods avoid the use of harsh reagents and often proceed with high selectivity.

One notable example is the electrosynthesis of 1,3-butadiene from acetylene. Researchers at the National University of Singapore have developed a method using a copper catalyst modified with iodide anions. This system efficiently converts acetylene to 1,3-butadiene at ambient temperature and pressure. The process achieves a Faradaic efficiency of up to 93% for 1,3-butadiene production at -0.85 V versus the Standard Hydrogen Electrode (SHE).

Electrochemical carboxylation is another valuable transformation. The cathodic reduction of 1,3-butadiene in the presence of carbon dioxide can yield 3-hexenedioic acid, a precursor to adipic acid. While the precise mechanism is still under investigation, it is believed to involve the simultaneous reduction of both CO2 and the diene.

Thermal elimination reactions are a classical and effective method for generating carbon-carbon double bonds to form dienes. These reactions typically involve the removal of a small molecule, such as water or a carboxylic acid, from a suitable precursor upon heating.

Dehydration of Unsaturated Alcohols: The vapor-phase dehydration of unsaturated C4 alcohols is a key step in the production of 1,3-butadiene from biomass-derived butanediols. For instance, 1,3-butanediol can be dehydrated to a mixture of unsaturated alcohols, which are then further dehydrated to 1,3-butadiene. Acid catalysts, such as silica-alumina, are effective for the dehydration of 2-buten-1-ol and 3-buten-2-ol to 1,3-butadiene. The reaction temperature is a critical parameter, with higher temperatures favoring the formation of 1,3-butadiene but also leading to catalyst deactivation through coke formation.

The direct dehydration of 1,3-butanediol to butadiene has been investigated over various aluminosilicate catalysts. A study demonstrated that a maximum butadiene yield of 60% could be achieved at 300 °C using H-ZSM-5 with a high silica-to-alumina ratio. ugent.be The catalyst showed good stability over a 102-hour run, with the conversion of 1,3-butanediol decreasing from 100% to 80% due to coke deposition. ugent.be

Below is a table summarizing the catalytic performance of different aluminosilicate catalysts in the dehydration of 1,3-butanediol.

| Catalyst | SiO2/Al2O3 Ratio | Temperature (°C) | 1,3-BDO Conversion (%) | Butadiene Selectivity (%) |

| H-ZSM-5 | 260 | 300 | 100 | 60 |

| H-ZSM-5 | 64 | 300 | 100 | 55 |

| H-Beta | 25 | 300 | 100 | 40 |

| H-Y | 5.1 | 300 | 100 | 20 |

Pyrolysis of Esters: The pyrolysis of esters, particularly acetates, is a well-established method for the synthesis of alkenes via a syn-elimination mechanism involving a cyclic transition state. This method has been applied to the synthesis of conjugated dienes from allylic acetates. For example, the thermal decomposition of 3-acetoxy-2-alkyl-1-butenes and 3-acetoxy-3-cyano-1-butenes has been used to prepare 2-alkyl-1,3-butadienes and 3-cyano-1,3-butadiene, respectively. The pyrolysis is typically carried out in the vapor phase at high temperatures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of substituted 1,3-dienes. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

A versatile method involves the reaction of allenes with aryl or vinylic halides. In the presence of a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), and a base like potassium carbonate, a variety of substituted 1,3-dienes can be synthesized in good to excellent yields. The reaction is typically carried out in a solvent like N,N-dimethylacetamide (DMA) at elevated temperatures.

Another approach is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds. This reaction provides an efficient route to 1,3-dienes that are part of a ring system. The key step in the proposed mechanism is the migratory insertion of a palladium carbene.

More recently, a palladium-catalyzed cascade reaction involving a 1,4-palladium migration and carbene insertion has been developed for the synthesis of trisubstituted 1,3-dienes. This method utilizes the reaction of gem-disubstituted ethylenes with N-tosylhydrazones.

The following table provides examples of palladium catalysts and reaction conditions used in the synthesis of 1,3-dienes from allenes and organic halides.

| Palladium Catalyst | Base | Solvent | Temperature (°C) |

| Pd(dba)2/PPh3 | K2CO3 | DMA | 100-120 |

| Pd(OAc)2/PPh3 | K2CO3 | DMA | 100-120 |

| PdCl2(PPh3)2 | K2CO3 | DMA | 100-120 |

| PdCl2(dppe) | K2CO3 | DMA | 100-120 |

Specific Routes for the Preparation of Dimethoxy-Substituted Butadienes

Dimethoxy-substituted butadienes are particularly valuable electron-rich dienes for Diels-Alder reactions. Their synthesis requires specific strategies to control the position and stereochemistry of the methoxy (B1213986) groups.

(E,E)-1,4-Dimethoxy-1,3-butadiene is a highly useful diene in stereocontrolled synthesis, particularly in Diels-Alder cycloadditions where it acts as an electron-rich donor. An efficient and stereocontrolled synthesis of (1Z, 3E)-1,4-dialkoxybutadienes has been reported, which can be adapted for the (E,E)-isomer. The synthetic utility of these dienes lies in their ability to participate in highly stereoselective cycloaddition reactions, leading to the formation of complex cyclic molecules with defined stereochemistry. The electron-donating nature of the methoxy groups enhances the reactivity of the diene in these transformations.

2,3-Dimethoxy-1,3-butadiene (B1584589) is another important electron-rich diene. It can be prepared from 2,3-butanediol, a biomass-derived platform chemical. The synthesis involves the dehydration of 2,3-butanediol to form the conjugated diene system. This transformation can be achieved using catalysts such as silica-supported phosphoric acid. Experimental and computational studies have investigated the production of 1,3-butadiene from 2,3-butanediol, with maximum yields of 63% being reported. chemrxiv.org The reaction proceeds through the formation of 3-buten-2-ol as a key intermediate.

2,3-Dimethoxy-1,3-butadiene is a valuable reagent in the synthesis of heterocyclic compounds. For example, it has been used in the preparation of 3,4-dimethoxythiophene (B1306923), which is an intermediate in the synthesis of the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). It also participates in [4+2] cycloaddition reactions with various dienophiles.

Advanced Reaction Mechanisms and Reactivity Studies of 1,3 Butadiene, 1,4 Dimethoxy

Cycloaddition Reactions: The Central Role of Diels-Alder Chemistry

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the construction of six-membered rings with a high degree of control. ucalgary.camasterorganicchemistry.comlibretexts.org This pericyclic reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile, forming two new sigma bonds and a cyclohexene (B86901) ring in a single step. masterorganicchemistry.comlibretexts.org The reaction's efficiency is governed by the electronic nature of the reactants; it is generally favored when the diene is electron-rich and the dienophile is electron-poor. ucalgary.camasterorganicchemistry.com

1,4-Dimethoxy-1,3-butadiene as an Electron-Rich Donor Diene in [4+2] Cycloadditions

1,4-Dimethoxy-1,3-butadiene serves as a classic example of an electron-rich diene, a role conferred by the presence of two methoxy (B1213986) groups. These groups, positioned at the termini of the conjugated system, act as powerful electron-donating groups through resonance. This donation of electron density increases the energy of the diene's Highest Occupied Molecular Orbital (HOMO). According to Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) facilitates the reaction. ucalgary.ca Consequently, the elevated HOMO of 1,4-dimethoxy-1,3-butadiene makes it a highly reactive partner for a wide array of dienophiles, particularly those bearing electron-withdrawing substituents. ucalgary.camasterorganicchemistry.com For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond, allowing the termini to interact with the dienophile. ucalgary.camasterorganicchemistry.com

Reactivity Profiles with Electron-Deficient Dienophiles, Including Tetracyanoethylene

The enhanced nucleophilicity of 1,4-dimethoxy-1,3-butadiene makes it particularly reactive toward electron-deficient dienophiles. Dienophiles substituted with strong electron-withdrawing groups, such as carbonyls, esters, or nitriles, possess a low-energy LUMO, which leads to a rapid Diels-Alder reaction. ucalgary.ca

Tetracyanoethylene (TCNE) is an exceptionally reactive dienophile due to its four cyano groups, which significantly lower the energy of its LUMO. The reaction between an electron-rich diene like 1,4-dimethoxy-1,3-butadiene and TCNE is expected to be extremely rapid. nih.gov Spectrophotometric studies have utilized the fast reaction between TCNE and various cisoid 1,3-dienes for their quantitative determination. nih.gov While specific kinetic data for the reaction with 1,4-dimethoxy-1,3-butadiene is not detailed in the provided results, the principles of FMO theory and data from analogous systems, such as the reaction of 1,4-diphenyl-1,3-butadiene with TCNE, suggest a highly favorable and swift cycloaddition. nih.gov

Investigation of Stereoselectivity in Diels-Alder Reactions

The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is faithfully translated to the product. ucalgary.calibretexts.org This is a direct consequence of the concerted, suprafacial mechanism, where bonds to both the diene and dienophile form from the same face of each molecule. libretexts.org

When cyclic dienes or certain substituted acyclic dienes react with dienophiles, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the larger substituent on the dienophile is oriented toward the newly formed double bond, is often the kinetically favored product. libretexts.org This preference is attributed to "secondary orbital interactions" between the p-orbitals of the substituent and the central carbons (C2 and C3) of the diene in the transition state.

Lewis acid catalysts are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity. By coordinating to the dienophile (e.g., to a carbonyl oxygen), the Lewis acid makes it more electrophilic, increasing the reaction rate. ucalgary.ca This catalysis can also significantly amplify the preference for the endo product. For instance, the uncatalyzed reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674) gives an endo:exo ratio of 82:12, whereas the addition of AlCl₃·Et₂O results in a 99:1 ratio. While specific data for 1,4-dimethoxy-1,3-butadiene was not found, this principle is broadly applicable. Recent studies suggest that Lewis acids accelerate the reaction not just by lowering the dienophile's LUMO but by reducing the Pauli repulsion between the reactants' π-electron systems.

Table 1: Effect of Lewis Acid on Diels-Alder Selectivity

| Reaction | Catalyst | Endo:Exo Ratio |

| Cyclopentadiene + Methyl Acrylate | None | 82:12 |

| Cyclopentadiene + Methyl Acrylate | AlCl₃·Et₂O | 99:1 |

This table illustrates the general effect of Lewis acids on a model Diels-Alder reaction. The principle of enhanced endo selectivity is applicable to reactions involving electron-rich dienes like 1,4-dimethoxy-1,3-butadiene.

Solvent choice can have a marked impact on the rate and selectivity of Diels-Alder reactions, particularly those with polar transition states. While reactions between nonpolar hydrocarbons are relatively insensitive to the solvent, the reaction of a polar diene like 1,4-dimethoxy-1,3-butadiene with a polar dienophile is accelerated in more polar solvents. This is due to the stabilization of the polar transition state.

The selectivity can also be influenced. Hydrogen-bond donating solvents, for example, have been noted to affect the endo/exo diastereoselectivity. nih.gov The cohesive energy density and H-bond acidity of a solvent are factors that can influence reaction rates. nih.gov For the reaction of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) with tetracyanoethylene, the reaction volume, a measure related to the change in solvation, varies significantly with the solvent, indicating a strong solvent effect on the transition state.

Table 2: Solvent Effects on the Reaction Volume for a Diels-Alder Reaction

| Solvent | Reaction Volume (cm³/mol) |

| Dioxane | -26.4 |

| Chloroform | -34.9 |

| Ethyl Acetate | -34.5 |

| Benzene | -26.9 |

| Toluene (B28343) | -24.5 |

Data from the reaction of trans,trans-1,4-diphenyl-1,3-butadiene with tetracyanoethylene, illustrating the significant impact of solvent on the reaction. A more negative reaction volume suggests greater stabilization of the more compact adduct relative to the reactants.

Cycloaddition with Novel Substrates: Formation of Adducts with Graphene and its Derivatives

The unique electronic structure of graphene, a 2D sheet of sp²-hybridized carbon atoms, allows it to participate in Diels-Alder reactions as either the diene or the dienophile. acs.org This reactivity provides a powerful avenue for the covalent functionalization of graphene, which can reversibly modify its electronic properties. acs.org

Computational studies using density functional theory (DFT) have investigated the Diels-Alder chemistry of graphene with various partners, including the closely related 2,3-dimethoxy-1,3-butadiene (B1584589) (DMBD). nih.govresearchgate.netnih.gov These studies predict that while cycloaddition on the pristine, defect-free interior of a graphene sheet is energetically unfavorable, the reactions are much more likely to occur at defect sites or the edges of graphene flakes. nih.govnih.gov For instance, the reaction of dienophiles like TCNE is predicted to occur at single vacancies or unsaturated armchair edges. nih.govresearchgate.net Similarly, the reaction of graphene (acting as the dienophile) with dienes like DMBD is favorable at these more reactive sites. acs.orgnih.gov This functionalization converts sp² carbon atoms in the graphene lattice to sp³ centers, which can be observed through techniques like Raman spectroscopy. acs.org This approach allows for the "click" functionalization of graphene surfaces, potentially in patterned arrangements, opening pathways to new materials. nih.govscite.ai

Elucidation of Diels-Alder Bis-Adduct Formation from 1,3-Butadiene (B125203) and Functionalized Cyclopentadienes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings. libretexts.org When the dienophile or the diene possesses multiple reaction sites, the formation of bis-adducts is possible. This involves two sequential Diels-Alder reactions, leading to more complex molecular architectures.

While specific studies detailing the formation of Diels-Alder bis-adducts from 1,4-dimethoxy-1,3-butadiene and functionalized cyclopentadienes are not extensively documented in the surveyed literature, the principles of such reactions can be inferred from related systems. For instance, research on the reaction between 2-methoxycarbonyl-1,4-benzoquinone and various dienes, including 1,3-butadiene and cyclopentadiene, has demonstrated the feasibility of forming bis-adducts in moderate yields.

In a hypothetical reaction between 1,4-dimethoxy-1,3-butadiene and a functionalized cyclopentadiene, the first cycloaddition would yield a mono-adduct. The reactivity of this initial product towards a second diene molecule would depend on the nature and position of the functional groups on the cyclopentadiene and the remaining reactive sites. The electron-donating methoxy groups on the butadiene moiety enhance its reactivity as a diene. ucalgary.ca Competitive reactions, such as the dimerization of cyclopentadiene, would also influence the yield of the desired bis-adduct. nih.gov Computational studies on competitive Diels-Alder reactions have shown that factors like activation barriers and the stability of the resulting products determine the favored reaction pathway. nih.gov

Mechanistic Insights into Concerted Cycloaddition Processes and Orbital Interactions

The Diels-Alder reaction is a pericyclic reaction, meaning it typically proceeds through a single, concerted transition state where all bond-forming and bond-breaking occurs simultaneously, without the formation of intermediates. libretexts.orgtotal-synthesis.com This concerted mechanism is governed by the principle of orbital symmetry.

The reactivity and selectivity of the Diels-Alder reaction are explained by Frontier Molecular Orbital (FMO) theory. mdpi.com In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. ucalgary.catotal-synthesis.comubc.ca

For 1,4-dimethoxy-1,3-butadiene, the two methoxy groups are electron-donating. These substituents increase the electron density of the diene system and, crucially, raise the energy level of its HOMO. ucalgary.ca A higher energy HOMO on the diene leads to a smaller energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO. This smaller energy gap results in a stronger orbital interaction, accelerating the reaction rate. stereoelectronics.org

Key Mechanistic Features:

Concerted Nature: The reaction proceeds in a single step through a cyclic redistribution of six π-electrons to form two new sigma bonds and one new π-bond. total-synthesis.com

Stereospecificity: The stereochemistry of both the diene and the dienophile is retained in the product.

Endo Selectivity: In reactions involving cyclic dienes or dienophiles with unsaturated substituents, the endo product is typically favored over the exo product. This preference is often explained by secondary orbital interactions. These are stabilizing interactions between the p-orbitals of the substituent on the dienophile and the interior p-orbitals (C2 and C3) of the diene in the transition state. nih.govstereoelectronics.org These interactions are possible in the endo orientation but not in the exo.

Computational studies have been instrumental in analyzing the transition states of Diels-Alder reactions, confirming their concerted, though often asynchronous (bonds not forming at the exact same rate), nature and the role of secondary orbital interactions in determining stereochemical outcomes. nih.gov

Catalytic Transformations Involving Methoxy-Substituted Butadiene Derivatives

While the Diels-Alder reaction showcases the inherent reactivity of dienes, catalytic processes unlock different and highly valuable transformations. Palladium-catalyzed reactions, in particular, are pivotal in the industrial utilization of butadienes.

Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol (B129727)

The palladium-catalyzed telomerization of 1,3-butadiene with a nucleophile ("telogen"), such as methanol, is an atom-efficient process for producing valuable C8 derivatives. rsc.org This reaction involves the dimerization of two butadiene molecules with the simultaneous addition of one molecule of methanol. It is a key industrial process, notably used by Dow Chemical to produce 1-octene (B94956) from the resulting methoxyoctadiene intermediates. rsc.org

Formation and Selectivity of Methoxyoctadienes (1-MOD, 3-MOD)

The primary products of the telomerization of 1,3-butadiene with methanol are linear methoxyoctadienes. The main, and most desired, product is 1-methoxy-2,7-octadiene (B8591526) (1-MOD). rsc.orgresearchgate.net A key side product is the regioisomeric 3-methoxy-1,7-octadiene (B8561850) (3-MOD). rsc.org Other byproducts can include the dimerization product 1,3,7-octatriene (B13812992) (OCT) and the Diels-Alder product 4-vinylcyclohexene (B86511) (VCH). rsc.org

High selectivity towards the linear 1-MOD is crucial for industrial applications. The reaction conditions, catalyst system, and particularly the choice of ligands play a critical role in controlling this selectivity.

Role of Ligand Design in Regioselectivity and Catalytic Efficiency

Ligand design is the most critical factor in achieving high efficiency and selectivity in the palladium-catalyzed telomerization. The ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), coordinates to the palladium center and influences its electronic and steric properties, thereby directing the course of the reaction.

Monodentate Phosphines: Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are often used but can result in moderate efficiency and selectivity. rsc.org Electron-rich trialkylphosphines, such as triethylphosphine, have shown higher selectivity towards 1-MOD compared to PPh₃. rsc.org The development of specialized monodentate phosphines, like those based on (benzo)furylphosphine structures, has enabled quantitative yields of 1-MOD with excellent productivity (Turnover Number, TON > 95,000) even at ambient temperatures. rsc.org

Bidentate Phosphines: The "bite angle" of bidentate phosphine ligands is a key parameter. Increasing the bite angle has been shown to improve conversion. rsc.org Certain bidentate phosphines with binaphthyl backbones have achieved very high selectivity (92-96%) for 1-MOD. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as robust and effective alternatives to phosphine ligands. researchgate.net Palladium-carbene catalysts have demonstrated exceptional efficiency, with TONs up to 1,500,000 and Turnover Frequencies (TOFs) up to 100,000 h⁻¹ under optimized conditions. rsc.org

The table below summarizes the performance of various ligand types in the palladium-catalyzed telomerization of 1,3-butadiene with methanol.

| Ligand Type | Example Ligand(s) | Key Performance Characteristics |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Moderate efficiency and selectivity. rsc.org |

| (Benzofuryl)phosphines | Quantitative yields, TON > 95,000 at ambient temperature. rsc.org | |

| Tris(o-methoxyphenyl)phosphine (TOMPP) | High yields (>98%) in short reaction times. rsc.org | |

| Bidentate Phosphines | Diphosphines (dppb, dpph) | Activity improves with larger bite angles. rsc.org |

| Binaphthyl-based diphosphines | High selectivity (92-96%) towards 1-MOD. rsc.org | |

| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-Dimesitylimidazol-2-ylidene) | Very high efficiency (TON up to 1,500,000). rsc.org |

Computational Insights into Telomerization Intermediates

Computational studies, often using Density Functional Theory (DFT), have provided significant insights into the reaction mechanism and the nature of the catalytic intermediates. nih.gov These studies help to rationalize experimental observations and guide the design of new, more efficient catalysts.

The catalytic cycle is understood to involve several key steps:

Formation of a Pd(0) active species.

Oxidative coupling of two butadiene molecules on the palladium center to form a bis-π-allylpalladium intermediate.

Nucleophilic attack of methanol on one of the allyl terminals.

Proton transfer steps.

Reductive elimination to release the methoxyoctadiene product and regenerate the Pd(0) catalyst.

Dicarbonylation of 1,3-Butadiene for Diester Synthesis

The direct dicarbonylation of 1,3-butadiene into adipic acid derivatives represents a highly atom-efficient and potentially more environmentally benign alternative to current industrial processes. However, the reaction is complicated by a network of possible regioisomeric carbonylation and isomerization pathways, making high selectivity a significant challenge.

The synthesis of adipate (B1204190) diesters, crucial precursors for large-scale production of polyamides and polyesters, can be achieved through the palladium-catalyzed dicarbonylation of 1,3-butadiene. This process involves the reaction of 1,3-butadiene with carbon monoxide and an alcohol, such as methanol or butanol, to directly form the corresponding dialkyl adipate. The reaction is considered a "dream reaction" due to its 100% atom economy.

Achieving high selectivity for the linear diester (adipate) is the primary obstacle. Research has demonstrated that specially designed palladium catalyst systems are key to overcoming this. For instance, a catalyst system involving a palladium precursor coordinated with a pyridyl-substituted bidentate phosphine ligand, known as HeMaRaphos, has shown exceptional performance. This system can achieve yields of up to 95% and selectivities for adipate diesters greater than 97%. cdnsciencepub.comupenn.edumdpi.com The success of this ligand is attributed to its unique structure, which combines a sterically demanding, electron-rich phosphino (B1201336) group that facilitates C=C bond isomerization with a basic pyridyl-phosphine moiety that promotes the generation of the active Pd-hydride complex and enhances the crucial alcoholysis step. mdpi.com

The optimization of the catalyst and reaction environment is critical for maximizing the yield and selectivity of adipate synthesis. The choice of ligand and the solvent system have been identified as particularly influential factors.

Initial studies with ligands like 1,2-bis(di-tert-butylphosphino)methyl]benzene (dtbpx), known for its use in methyl methacrylate (B99206) production, showed good selectivity but low activity for butadiene dicarbonylation. cdnsciencepub.com The development of base-modified ligands, culminating in HeMaRaphos, successfully integrated high reactivity with high selectivity. cdnsciencepub.commdpi.com

Solvent composition also plays a surprisingly critical role. In a Pd/dtbpx catalyst system, the concentration of methanol was found to be a key parameter. Using toluene as the primary solvent with a controlled amount of methanol allowed for the formation of dimethyl adipate with 97% selectivity. Kinetic studies revealed that in toluene, the catalyst facilitates both carbonylation cycles, whereas in pure methanol, only the second cycle proceeds efficiently. osti.gov

The optimization of these parameters has led to catalyst systems with high turnover numbers (TON), exceeding 60,000 under industrially viable conditions, demonstrating the potential for scalable and efficient production of adipates from butadiene. upenn.edumdpi.com

Table 1: Comparison of Palladium Catalyst Ligands for 1,3-Butadiene Dicarbonylation

| Ligand | Key Feature | Reported Selectivity for Adipate | Reported Yield | Reference |

| dtbpx | Good selectivity, low activity | ~97% (in toluene/MeOH) | Good | cdnsciencepub.comosti.gov |

| HeMaRaphos | Pyridyl-functionalized, high reactivity & selectivity | >97% | up to 95% | cdnsciencepub.comupenn.edumdpi.com |

Oxidative Functionalization of 1,3-Butadiene

The oxidative functionalization of 1,3-butadiene allows for the direct introduction of oxygen-containing functional groups, providing pathways to valuable chemical intermediates.

A key transformation in the oxidative functionalization of 1,3-butadiene is the selective 1,4-diacetoxylation, which produces 1,4-diacetoxy-2-butene. This compound is a valuable intermediate for producing 1,4-butanediol, a monomer used in the synthesis of various polymers and solvents. osti.gov The primary challenge lies in controlling the regioselectivity to favor the 1,4-addition product over the 1,2-addition product (3,4-diacetoxy-1-butene). Research into palladium-catalyzed 1,4-oxidation of 1,3-dienes has provided mechanistic insights into achieving this selectivity. nih.gov

Heterogeneous catalysts composed of palladium and tellurium on a carbon support (Pd/Te/C) have proven effective for the liquid-phase diacetoxylation of 1,3-butadiene. osti.gov In a study using acetic acid as the solvent and reactant at 90°C, a Pd/Te/C catalyst with an 8:1 atomic ratio of palladium to tellurium demonstrated the highest activity. osti.gov

The reaction yielded a product mixture consisting of approximately 75% trans-1,4-diacetoxy-2-butene, 14% cis-1,4-diacetoxy-2-butene, and 10% of the 1,2-addition product, 3,4-diacetoxy-1-butene. osti.gov Kinetic analysis showed the reaction to be first-order in oxygen with an apparent activation energy of 6.4 kcal/mol. The mechanism is believed to proceed through a π-allyl intermediate formed on palladium-tellurium intermetallic compounds. osti.gov

Table 2: Product Distribution in the Pd/Te/C Catalyzed Diacetoxylation of 1,3-Butadiene

| Product | Isomer Type | Percentage of Product Mixture | Reference |

| 1,4-diacetoxy-2-butene | trans | ~75% | osti.gov |

| 1,4-diacetoxy-2-butene | cis | ~14% | osti.gov |

| 3,4-diacetoxy-1-butene | 1,2-addition | ~10% | osti.gov |

Hydrolytic Reactions of Dimethoxy-Substituted Butadienes

The hydrolysis of dimethoxy-substituted butadienes, such as 1-methoxy-1,3-butadiene, provides insight into the reactivity of dienyl ether systems. These reactions are typically acid-catalyzed and proceed via a specific, well-established mechanism.

The acid-catalyzed hydrolysis of both cis- and trans-1-methoxy-1,3-butadiene in an aqueous solution occurs through the conventional mechanism for vinyl ether hydrolysis. cdnsciencepub.com This involves a rate-determining hydron (B225902) transfer from the acid catalyst to the δ-carbon (C4) of the diene system. This protonation step is followed by the rapid formation and subsequent decomposition of a hemiacetal intermediate, yielding crotonaldehyde (B89634) as the primary aldehyde product with little to no formation of products from β-carbon protonation. cdnsciencepub.com

Kinetic studies provide strong evidence for this mechanism. The reaction exhibits general acid catalysis, and a Brønsted plot for the hydrolysis of the trans isomer catalyzed by five different carboxylic acids gives a good linear relationship with an exponent α of 0.59. cdnsciencepub.com Furthermore, the reaction shows significant hydronium-ion isotope effects (kH+/kD+) of 2.60 for the cis isomer and 3.52 for the trans isomer, which is characteristic of rate-determining proton transfer to a carbon atom. cdnsciencepub.com Interestingly, the introduction of the second double bond in the dienyl ether system, when compared to its monoenyl analog (methyl vinyl ether), significantly decreases the reactivity toward hydrolysis. cdnsciencepub.com A similar two-stage hydrolysis has been observed for 2,3-dimethoxy-1,3-butadiene, which first hydrolyzes to 3-methoxy-3-buten-2-one and then, much more slowly, to biacetyl. cdnsciencepub.com

Kinetic Studies of Acid-Catalyzed Hydrolysis of 2,3-Dimethoxy-1,3-butadiene

The hydrolysis of 2,3-dimethoxy-1,3-butadiene in the presence of an acid catalyst has been a subject of detailed kinetic investigation. These studies are crucial for elucidating the step-by-step process through which the molecule breaks down in an acidic aqueous environment. The reaction proceeds via a well-established mechanism for vinyl ether hydrolysis, which involves the initial protonation of a double bond, followed by the addition of water and subsequent bond cleavages.

The rate of this acid-catalyzed hydrolysis is found to be directly proportional to the concentration of the acid catalyst, a hallmark of specific acid catalysis. This indicates that the hydronium ion (H₃O⁺) is the primary catalytic species in the reaction. The reaction can be monitored by observing the disappearance of the butadiene derivative or the appearance of the hydrolysis products.

Kinetic data for the hydrolysis of 2,3-dimethoxy-1,3-butadiene in various acidic buffers have been meticulously collected. The observed rate constants showcase a clear dependence on the pH of the solution, further supporting the role of the hydronium ion in the rate-determining step.

Below is a table summarizing the rate constants for the hydrolysis of 2,3-dimethoxy-1,3-butadiene in different buffer solutions.

| Buffer | [Buffer] (M) | pH | k_obs (s⁻¹) |

| HCl | 0.001 | 3.0 | 1.2 x 10⁻² |

| Formate | 0.1 | 3.75 | 2.5 x 10⁻³ |

| Acetate | 0.1 | 4.76 | 2.4 x 10⁻⁴ |

| MES | 0.1 | 6.15 | 1.1 x 10⁻⁵ |

Investigation of Hydrogen Ion Isotope Effects and General Acid Catalysis

To further probe the mechanism of the acid-catalyzed hydrolysis of 2,3-dimethoxy-1,3-butadiene, studies on hydrogen ion isotope effects and general acid catalysis have been conducted. These investigations provide more nuanced details about the transition state of the reaction.

The solvent isotope effect, determined by comparing the reaction rates in H₂O and D₂O, is a powerful tool for this purpose. For the hydrolysis of 2,3-dimethoxy-1,3-butadiene, the ratio of the rate constant in H₂O (k_H₂O) to that in D₂O (k_D₂O) is significantly different from unity. This deviation indicates the involvement of proton transfer in the rate-determining step.

Furthermore, the reaction exhibits general acid catalysis, meaning that not only the hydronium ion but also other acidic species present in the buffer solution can catalyze the hydrolysis. This is demonstrated by the increase in the observed rate constant with increasing buffer concentration at a constant pH. The catalytic coefficients for different buffer acids can be determined from the slopes of plots of the observed rate constant versus the buffer concentration.

The presence of general acid catalysis and the magnitude of the solvent isotope effect are consistent with a mechanism where the rate-determining step is the proton transfer from the acid catalyst to the substrate.

The following table presents the catalytic coefficients for the hydrolysis of 2,3-dimethoxy-1,3-butadiene by various acid catalysts.

| Acid Catalyst | pKa | k_HA (M⁻¹s⁻¹) |

| H₃O⁺ | -1.74 | 5.2 x 10¹ |

| Formic Acid | 3.75 | 1.8 x 10⁻² |

| Acetic Acid | 4.76 | 3.5 x 10⁻³ |

| Pyridinium ion | 5.23 | 1.2 x 10⁻³ |

Advanced Spectroscopic Characterization and Computational Investigations

Comprehensive Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for the full characterization of 1,3-Butadiene (B125203), 1,4-dimethoxy-. Each method offers unique insights into different aspects of the molecule's physical and chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive assignment of the structure and stereochemistry of 1,3-Butadiene, 1,4-dimethoxy-. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like Heteronuclear Multiple Quantum Coherence (HMQC), allows for unambiguous proton and carbon assignments.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons and the vinylic protons of the butadiene backbone. The chemical shifts and coupling constants of the vinylic protons are particularly informative for determining the stereochemistry (E/Z configuration) of the double bonds.

The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. The signals for the methoxy carbons and the four sp²-hybridized carbons of the diene system can be readily identified. Public databases confirm the availability of ¹³C NMR spectral data for the (E,E)-isomer of 1,4-dimethoxy-1,3-butadiene nih.gov. A 2D ¹H-¹³C HMQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Table 1: Predicted NMR Spectral Data for (1E,3E)-1,4-dimethoxy-1,3-butadiene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-O- | ~3.6 | ~56 |

| -O-CH= | ~6.0 - 6.5 | ~140 - 150 |

Note: Values are estimations based on analogous structures and general principles of NMR spectroscopy.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the conformational landscape and provides a unique molecular fingerprint for 1,3-Butadiene, 1,4-dimethoxy-. IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in detecting non-polar bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations, C=C stretching of the conjugated diene system, and strong C-O stretching from the methoxy groups. The specific frequencies of these vibrations can offer clues about the molecule's conformation. A vapor phase IR spectrum for the (E,E)-isomer is noted as being available in spectral databases nih.gov. High-resolution infrared spectroscopy has been utilized to perform rotational analysis on the parent compound, 1,3-butadiene, and its isotopologues, demonstrating the power of this technique for detailed structural determination amazonaws.com.

Raman spectroscopy would complement the IR data, with strong signals anticipated for the C=C symmetric stretch of the conjugated system. The combination of IR and Raman data, supported by computational calculations, allows for a more complete assignment of the vibrational modes and can help distinguish between different stable conformers of the molecule nih.govtubitak.gov.tr.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The conjugated π-system of the butadiene core is the primary chromophore in 1,3-Butadiene, 1,4-dimethoxy-. In conjugated dienes, the absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition referred to as a π → π* transition libretexts.orgutoronto.ca.

For the parent 1,3-butadiene, this absorption maximum (λmax) occurs at approximately 217 nm libretexts.orgutoronto.cadocbrown.info. The presence of two methoxy groups (-OCH₃), which act as auxochromes, is expected to cause a bathochromic shift (a shift to a longer wavelength) due to the extension of the conjugated system through the lone pair electrons on the oxygen atoms. This effect is well-documented for conjugated systems and results from a narrowing of the HOMO-LUMO energy gap spcmc.ac.inlibretexts.org. For comparison, (1E,3E)-1,4-dinitro-1,3-butadiene, which has electron-withdrawing substituents, exhibits a λmax at 281 nm mdpi.com. Therefore, the λmax for 1,4-dimethoxy-1,3-butadiene is anticipated to be significantly greater than 217 nm.

Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), is a powerful tool for confirming the molecular weight and purity of 1,3-Butadiene, 1,4-dimethoxy-. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight (114.14 g/mol ) nih.gov.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information that can be used to confirm the compound's identity. GC/MS has been used to identify (E,E)-1,4-dimethoxy-1,3-butadiene in various samples, and reference data is available through resources like the NIST Mass Spectrometry Data Center nih.gov. The technique has also been applied in the analysis of both the (Z,Z)- and (E,E)-isomers of this compound spcmc.ac.in.

Ultrafast laser spectroscopy is an advanced technique that can probe the dynamics of electronic and structural changes in molecules on extremely short timescales (femtoseconds to picoseconds). For a conjugated system like 1,4-dimethoxy-1,3-butadiene, this method could be used to study the processes that occur immediately following electronic excitation by light, such as vibrational relaxation, internal conversion, and isomerization dynamics. While specific studies applying this technique to 1,4-dimethoxy-1,3-butadiene are not widely documented, it remains a potent potential tool for investigating its photophysical and photochemical properties in detail.

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound theoretical insights that complement experimental findings. These computational models can predict molecular geometries, spectroscopic properties, and electronic structures with high accuracy.

For 1,3-Butadiene, 1,4-dimethoxy-, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the assignment of experimental spectra.

Analyze Electronic Properties: The energies of the frontier molecular orbitals, the HOMO and LUMO, are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.netnih.gov.

Studies on analogous systems show that electron-donating substituents, like the methoxy group, raise the energy of the HOMO compared to the unsubstituted diene ethz.ch. This would decrease the HOMO-LUMO energy gap in 1,4-dimethoxy-1,3-butadiene relative to 1,3-butadiene, suggesting a higher reactivity, which aligns with the expected bathochromic shift in the UV-Vis spectrum mdpi.com. Computational methods like DFT at the B3LYP/6-31G(d) level of theory have been successfully applied to analyze the reactivity and electronic structure of substituted butadienes mdpi.com.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for 1,4-dimethoxy-1,3-butadiene |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Expected to be higher (less negative) than in 1,3-butadiene due to methoxy groups. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and electronic transitions. Expected to be smaller than in 1,3-butadiene, indicating higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of 1,4-dimethoxy-1,3-butadiene is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter in determining the molecule's stability and reactivity.

For comparison, a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene, which features electron-withdrawing nitro groups, shows a significant lowering of both HOMO (-8.31 eV) and LUMO (-3.91 eV) energies compared to the unsubstituted butadiene. nih.gov This highlights the profound influence of substituents on the electronic structure of the butadiene framework.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| s-trans-1,3-Butadiene | -6.23 | 0.61 | 6.84 |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

Reactivity Indices Based on Conceptual Density Functional Theory (CDFT) and Molecular Electron Density Theory (MEDT)

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of molecules through various indices. Key descriptors include the global electrophilicity (ω) and the global nucleophilicity (N). These indices help in classifying molecules and predicting their behavior in chemical reactions.

For s-trans-1,3-butadiene, the calculated global electrophilicity index (ω) is 1.04 eV, and the global nucleophilicity index (N) is 2.89 eV. nih.gov These values classify the unsubstituted diene as a moderate electrophile and a moderate nucleophile. nih.gov

The presence of two methoxy groups in 1,4-dimethoxy-1,3-butadiene is anticipated to significantly increase its nucleophilicity. Electron-donating groups enhance the ability of the diene to donate electron density, making it a stronger nucleophile. Conversely, the introduction of strongly electron-withdrawing nitro groups in (1E,3E)-1,4-dinitro-1,3-butadiene drastically increases its electrophilicity (ω = 4.24 eV) and diminishes its nucleophilicity (N = 0.81 eV), classifying it as a very strong electrophile and a marginal nucleophile. nih.gov

Molecular Electron Density Theory (MEDT) further aids in understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. This approach provides a more detailed picture of bond formation and breaking processes.

| Compound | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |

|---|---|---|---|

| s-trans-1,3-Butadiene | 1.04 | 2.89 | Moderate Electrophile, Moderate Nucleophile |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | 4.24 | 0.81 | Very Strong Electrophile, Marginal Nucleophile |

Conformational Analysis of 1,3-Butadiene Rotamers (s-cis, s-trans)

The reactivity of 1,3-butadiene derivatives, particularly in concerted reactions like the Diels-Alder reaction, is critically dependent on their ability to adopt an s-cis conformation. The molecule exists as an equilibrium between two primary rotamers: the more stable s-trans conformation and the less stable s-cis conformation. The "s" denotes rotation around the central C-C single bond.

For the parent 1,3-butadiene, the s-trans conformer is more stable than the s-cis conformer by approximately 12 kJ/mol (2.8 kcal/mol). ucalgary.ca This energy difference is attributed to unfavorable steric interactions between the substituents at the C1 and C4 positions in the s-cis form. ucalgary.ca Other studies have reported this energy difference to be around 2.3 kcal/mol. masterorganicchemistry.com

The presence of substituents can influence the relative stability of these conformers. While specific computational data for the energy difference between the s-cis and s-trans rotamers of 1,4-dimethoxy-1,3-butadiene were not found in the provided search results, it is expected that steric and electronic interactions involving the methoxy groups would modulate this conformational preference. The size and orientation of the methoxy groups could potentially alter the steric hindrance in the s-cis conformation, thereby affecting the equilibrium population of the reactive conformer.

Theoretical Predictions of Reaction Pathways and Stereochemical Outcomes

Computational chemistry plays a vital role in predicting the feasibility of reaction pathways and the likely stereochemical outcomes of reactions involving substituted butadienes. The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. The stereospecificity of this reaction, where the stereochemistry of the dienophile is retained in the product, is a key feature. ucalgary.ca

Theoretical studies on the hetero-Diels-Alder reaction of 1-diethoxyphosphonyl-1,3-butadiene with nitroso dienophiles, calculated at the B3LYP/6-31G** level, have shown that the reaction proceeds as a polar cycloaddition. beilstein-journals.org The phosphonate moiety was found to direct the reaction towards a single regioisomer due to both activating effects and steric hindrance. beilstein-journals.org

Furthermore, a computational investigation into the Diels-Alder reaction between 3-nitrofuran and various dienes, including 1-methoxy-1,3-butadiene, revealed the possibility of a two-stage process. chegg.com The observation of two transition states in the reaction with 1-methoxy-1,3-butadiene suggests a stepwise mechanism, which is uncommon for Diels-Alder reactions and is attributed to the increased polar character of the reaction. chegg.com These findings imply that the reaction pathways for 1,4-dimethoxy-1,3-butadiene could also exhibit complex mechanisms, with the potential for both concerted and stepwise routes depending on the reaction partner. The stereochemical outcome would be dictated by the specific transition state geometries and any subsequent reaction intermediates.

Development and Application of Mathematical Models for Chemical Processes

Mathematical modeling is an essential tool for understanding and optimizing chemical processes. For reactions involving butadiene derivatives, kinetic models are developed to describe the reaction rates and product distributions under various conditions.

For instance, a mathematical model has been developed for the polymerization of 1,3-butadiene initiated by hydrogen peroxide. ijcce.ac.ir This model, which applies the Method of double moments, was created to investigate the influence of reaction conditions on the properties of the resulting polybutadiene (B167195) and to perform a sensitivity analysis of the kinetic coefficients. ijcce.ac.ir While this model focuses on the polymerization of the parent butadiene, similar principles could be applied to develop kinetic models for reactions involving 1,4-dimethoxy-1,3-butadiene. Such models would incorporate the specific rate constants and activation parameters for the reactions of the substituted diene, allowing for the prediction of its behavior in various chemical processes and the optimization of reaction conditions to achieve desired products.

Synthetic Applications of 1,3 Butadiene, 1,4 Dimethoxy As a Chemical Building Block

Construction of Carbocyclic and Heterocyclic Systems

The electron-rich nature of 1,3-butadiene (B125203), 1,4-dimethoxy- makes it an excellent diene for [4+2] cycloaddition reactions, providing a direct route to a variety of six-membered rings. This reactivity is central to its application in constructing both carbocyclic and heterocyclic frameworks.

Direct Access to Substituted Cyclohexene (B86901) Derivatives via Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the efficient formation of cyclohexene rings with a high degree of stereocontrol. rdd.edu.iqlibretexts.orgsigmaaldrich.com 1,3-Butadiene, 1,4-dimethoxy- acts as a potent diene in these reactions, readily reacting with various dienophiles to yield substituted cyclohexene derivatives. rdd.edu.iq The presence of electron-donating methoxy (B1213986) groups on the diene enhances its reactivity towards electron-deficient dienophiles. ucalgary.camasterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. masterorganicchemistry.com In the case of 1,4-disubstituted dienes like 1,4-dimethoxy-1,3-butadiene, the reaction with unsymmetrical dienophiles can lead to the formation of specific regioisomers. For instance, its reaction with an unsymmetrical dienophile can favor the formation of either the "ortho" or "meta" product, depending on the electronic and steric nature of the substituents. masterorganicchemistry.com

A notable application is the reaction of 1,4-dimethoxy-1,3-butadiene with dienophiles to produce precursors for valuable compounds. These reactions are often carried out under mild conditions and can proceed with high yields, demonstrating the efficiency of this synthetic strategy. nih.gov

Table 1: Examples of Diels-Alder Reactions with 1,3-Butadiene Derivatives

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene | 3-Buten-2-one | 3-Cyclohexenyl methyl ketone | libretexts.org |

| 1-Methoxybutadiene | Methyl methacrylate (B99206) | "Ortho" product (major) | masterorganicchemistry.com |

Synthesis of Oxa-Bridged Compounds through Bis-Adduct Transformation

Beyond the formation of simple cyclohexenes, 1,3-butadiene and its derivatives are instrumental in the synthesis of more complex bridged ring systems. A key strategy involves the formation of a bis-adduct through a double Diels-Alder reaction, which is then transformed into an oxa-bridged compound. nih.govnih.govdoaj.org

In a representative synthesis, 1,3-butadiene, often generated in situ from a stable precursor like 3-sulfolene, reacts with a diene such as 1,2,3,4-tetrahalo-5,5-dimethoxycyclopentadiene to form a bis-adduct in excellent yield. nih.govnih.govdoaj.org This bis-adduct can then undergo further chemical transformations. For example, ruthenium-catalyzed oxidation of the bis-adduct leads to the formation of a bis-α-diketone. nih.govnih.govdoaj.org Subsequent one-pot transformation of this diketone, for instance, through treatment with alkaline hydrogen peroxide followed by esterification, furnishes the desired oxa-bridged compound. nih.gov This multi-step sequence highlights the utility of 1,3-butadiene derivatives in constructing intricate, three-dimensional molecular architectures. nih.govnih.govdoaj.org

Precursor for the Synthesis of Functionalized Thiophenes, such as 3,4-Dimethoxythiophene (B1306923) and EDOT

1,3-Butadiene, 1,4-dimethoxy- is a key starting material for the synthesis of important functionalized thiophenes, notably 3,4-dimethoxythiophene (DMOT) and 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netresearchgate.net These thiophene (B33073) derivatives are monomers for the production of conducting polymers with significant applications in organic electronics. researchgate.netresearchgate.netwikipedia.org

A simple and efficient one-step synthesis of 3,4-dimethoxythiophene involves the ring-closure reaction between 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride. researchgate.netresearchgate.net This method offers an advantageous route from readily available bulk chemicals. researchgate.netresearchgate.net

Furthermore, 3,4-dimethoxythiophene can be readily converted to 3,4-ethylenedioxythiophene (EDOT) through a trans-etherification reaction with ethylene (B1197577) glycol. researchgate.netresearchgate.netyacooscience.com This two-step process, starting from 1,4-dimethoxy-1,3-butadiene, provides an efficient pathway to this valuable monomer. yacooscience.com EDOT is the precursor to the highly successful conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netwikipedia.org

Alternative synthetic routes to EDOT also exist, some of which still rely on derivatives of 1,3-butadiene. For instance, a method involves the reaction of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol. pitt.edu

Table 2: Synthesis of Functionalized Thiophenes

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,3-Dimethoxy-1,3-butadiene | Sulfur dichloride | 3,4-Dimethoxythiophene | researchgate.netresearchgate.net |

| 3,4-Dimethoxythiophene | Ethylene glycol | 3,4-Ethylenedioxythiophene (EDOT) | researchgate.netresearchgate.netyacooscience.com |

Utility in the Synthesis of Complex Organic Molecules

The term "building blocks" in organic synthesis refers to functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com 1,3-Butadiene, 1,4-dimethoxy- fits this description perfectly, as its reactivity allows for the controlled formation of carbon-carbon bonds, a critical step in the assembly of intricate organic molecules. beilstein-journals.orgnih.gov

The ability to participate in cycloaddition reactions, as detailed in the previous sections, provides a powerful tool for chemists to create six-membered rings with specific functionalities. These cyclic structures are common motifs in a vast range of natural products and pharmaceutically active compounds. The strategic incorporation of the 1,4-dimethoxy-1,3-butadiene unit allows for the subsequent elaboration of the molecular framework, leading to the total synthesis of complex targets. nih.govsemanticscholar.org The versatility of this diene as a C4-synthon makes it a valuable asset in the toolbox of synthetic organic chemists.

Development of Functionalized Materials with Tailored Properties

The application of 1,3-butadiene, 1,4-dimethoxy- extends beyond the synthesis of discrete molecules to the development of functionalized materials. Its role as a precursor to monomers like EDOT is a prime example of its importance in materials science. researchgate.netwikipedia.org The resulting polymer, PEDOT, is a cornerstone of the organic electronics industry, finding use in applications such as electrochromic displays, photovoltaics, and sensors. wikipedia.org

Furthermore, the general reactivity of 1,3-butadiene derivatives allows for their incorporation into various polymers. The copolymerization of butadiene with polar monomers can lead to synthetic rubbers with enhanced properties, such as improved compatibility with polar fillers. mdpi.com The functionalization of 1,3-butadiene derivatives through various chemical transformations, including those promoted by photo- or electrocatalysis, opens up avenues for creating novel materials with tailored functionalities. researchgate.net For instance, the introduction of specific functional groups onto the butadiene backbone can lead to polymers with improved thermal and mechanical properties. mdpi.com The ability to precisely control the structure and functionality of the monomer unit is crucial for designing materials with desired performance characteristics for a wide range of applications, from advanced coatings to components for energy storage and conversion devices. sigmaaldrich.commdpi.comacs.org

Future Research Directions and Emerging Trends in 1,3 Butadiene, 1,4 Dimethoxy Chemistry

Discovery of Novel and More Efficient Synthetic Pathways

While established methods for the synthesis of 1,3-Butadiene (B125203), 1,4-dimethoxy- exist, the pursuit of more efficient, economical, and sustainable pathways remains a key research focus. A notable current method involves a two-step process starting from 1,4-dihydroxy-2-butyne, which is considered an inexpensive and readily available starting material. researchgate.net Another approach is the Diels-Alder reaction between benzoquinone and 1,4-dimethoxy-1,3-butadiene, followed by an oxidation-elimination reaction, although this has been noted for its somewhat tedious diene synthesis and unsatisfactory yields in some cases. researchgate.net

Table 1: Comparison of Selected Synthetic Approaches for 1,3-Butadiene, 1,4-dimethoxy- and Related Structures

| Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Reported Advantages/Disadvantages |

| 1,4-dihydroxy-2-butyne | Two-step process | 1,3-Butadiene, 1,4-dimethoxy- | Inexpensive and abundant starting material. researchgate.net |

| Benzoquinone, 1,4-dimethoxy-1,3-butadiene | Diels-Alder cycloaddition, oxidation-elimination | Juglone methyl ether | Unsatisfactory yield and tedious diene synthesis reported in some contexts. researchgate.net |

| 1,4,5-trimethoxynaphthalene | Cerium (IV) ammonium (B1175870) nitrate | Juglone methyl ether | High overall yield (74%), mild conditions, suitable for large-scale preparation. researchgate.net |

| 1,4-dichloro-2-butyne | Methanol (B129727), base | 1,4-dimethoxy-2-butyne (precursor) | Potential route, building on established alkyne chemistry. |

Design of Advanced Catalytic Systems for Enhanced Selectivity and Sustainability

The development of advanced catalytic systems is crucial for controlling the stereoselectivity and regioselectivity of reactions involving 1,3-Butadiene, 1,4-dimethoxy-, particularly in Diels-Alder cycloadditions. Research has shown that Lewis acids can significantly influence the selectivity of these reactions. researchgate.net For instance, the B(C6F5)3-catalyzed cycloaddition can lead almost exclusively to the exo-cycloadduct, while AlCl3-mediation favors the endo-selective product. researchgate.net

Future endeavors will likely concentrate on designing novel catalysts that offer even greater control and can operate under more environmentally benign conditions. This includes the development of size-exclusion structural designs in Lewis acid catalysts to steer reactions towards a desired, often higher energy, pathway. researchgate.net Furthermore, the use of weakly interacting Lewis acids, such as those based on hydrogen, pnictogen, chalcogen, and halogen bonds, is an emerging area that could lead to milder and more sustainable catalytic processes. researchgate.net The goal is to create highly efficient and recyclable catalysts that minimize waste and energy consumption.

Exploration of New Chemical Transformations and Reaction Discovery

Beyond its well-established role as a diene in Diels-Alder reactions, 1,3-Butadiene, 1,4-dimethoxy- is a versatile building block for a variety of chemical transformations. Its utility has been demonstrated in the synthesis of complex natural product analogs, such as palmarumycin CP1, which has shown potential as an antiproliferative agent. pitt.edu It has also been employed in the synthesis of building blocks for other natural products like spiroxin C. pitt.edu

The discovery of new reactions and transformations involving this diene is an active area of research. For example, its reaction with various dienophiles, including dimethyl acetylenedicarboxylate, ethyl propiolate, and benzyne, leads to a range of Diels-Alder products that can be further functionalized. researchgate.net The exploration of its reactivity in other types of cycloadditions, transition metal-catalyzed cross-coupling reactions, and polymerization reactions could unlock new synthetic possibilities and lead to the creation of novel molecular architectures and functional materials.

Integration of Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of 1,3-Butadiene, 1,4-dimethoxy-. DFT calculations are used to explore the factors controlling reactivity and selectivity in its Diels-Alder reactions, including the influence of solvents and Lewis acid catalysts. researchgate.netresearchgate.net For example, studies have shown that solvent polarity can increase the reactivity of the diene in its reaction with tetracyanoethylene. researchgate.netufpb.br

A key finding from computational studies is that for electron-rich dienes like 1,3-dimethoxybutadiene, high distortion energies required to achieve the transition-state geometry can lead to higher activation barriers, despite favorable interaction energies. researchgate.net Future research will likely see a deeper integration of computational modeling in the de novo design of reactions and catalysts. Advanced methods like the use of continuous symmetry measures can quantify the asymmetry in concerted reactions, providing a more nuanced understanding of reaction pathways and the influence of substituents and solvents. acs.orgresearchgate.net This predictive power will accelerate the discovery of new reactions and the optimization of existing ones.

Table 2: Application of Computational Methods in the Study of 1,3-Butadiene, 1,4-dimethoxy- Reactions

| Computational Method | Area of Investigation | Key Findings |

| Density Functional Theory (DFT) | Reactivity and selectivity in Diels-Alder reactions | Elucidation of factors controlling endo/exo selectivity; influence of Lewis acids and solvents. researchgate.netresearchgate.net |

| Continuous Symmetry Measures (CSM) | Asymmetry in concerted reactions | Quantification of the effect of solvents on reaction symmetry and reactivity. acs.orgresearchgate.net |

| G3(MP2)-CEP and G3(MP2) theories | Energetic tendency of Diels-Alder reactions | Analysis of the thermodynamics and kinetics of cycloaddition reactions. researchgate.net |

Synergistic Approaches Combining Synthesis, Catalysis, and Materials Science for Applied Research

The true potential of 1,3-Butadiene, 1,4-dimethoxy- chemistry will be realized through synergistic approaches that combine synthetic innovation, catalytic advances, and materials science applications. The synthesis of palmarumycin CP1 analogs that exhibit potent and selective inhibition of thioredoxin and thioredoxin reductase, as well as antiproliferative activity against human breast cancer cell lines, is a prime example of this synergy in medicinal chemistry. pitt.edu

In materials science, this diene is a valuable precursor for functional molecules. For instance, it has been utilized in a novel and environmentally benign route for the synthesis of Vitamin K3. capes.gov.br Future research will likely explore its use in the development of advanced polymers and organic electronic materials, leveraging the electronic properties of the conjugated diene system and the functional handles provided by the methoxy (B1213986) groups. The integration of efficient synthetic routes and selective catalytic systems will be paramount in producing these materials with desired properties for applications in fields ranging from pharmaceuticals to electronics.

Q & A

Q. What are the recommended safety protocols for handling 1,4-dimethoxy-1,3-butadiene in laboratory settings?

- Methodological Answer : Due to the compound's conjugated diene structure, strict safety measures are necessary to mitigate risks such as peroxide formation. Laboratory protocols should include:

- Storage in inert atmospheres (e.g., nitrogen) to prevent autoxidation .

- Regular peroxide testing using iodometric titration or commercial test strips.

- Disposal via neutralization with reducing agents (e.g., ferrous sulfate) to degrade peroxides before incineration .

Training on emergency procedures for spills or exposure is critical, as outlined in occupational safety guidelines .

Q. How can researchers synthesize 1,4-dimethoxy-1,3-butadiene, and what analytical techniques validate its purity?

- Methodological Answer : A common synthesis route involves the Wittig reaction between methoxy-substituted aldehydes and phosphonium ylides under basic conditions (e.g., NaOH/ethanol) to form the conjugated diene .

- Key Steps :

React 1,4-dimethoxybenzaldehyde with a stabilized ylide (e.g., Ph₃P=CH₂).

Isolate the product via vacuum distillation or chromatography.

- Validation :

- GC-MS to confirm molecular weight and fragmentation patterns.

- ¹H NMR to verify coupling constants (J ≈ 10–12 Hz for trans-vinylic protons) .

- FT-IR to identify conjugated C=C stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do catalytic systems influence the functionalization of 1,4-dimethoxy-1,3-butadiene in advanced synthetic applications?

- Methodological Answer : Transition-metal catalysts enable regioselective transformations. For example:

- Palladium-Catalyzed 1,4-Difunctionalization : Enables skipped diene formation via allylic substitution (e.g., vinylarylation) .

- Ti-Bipyridyl Complexes : Promote cycloaddition to divinyl cyclobutane derivatives .

- Optimization Strategy :

- Screen ligands (e.g., bipyridyl vs. phosphine) to control stereochemistry.

- Use kinetic studies (e.g., in situ IR) to monitor reaction progress and intermediates .

Q. What experimental approaches resolve contradictions in thermodynamic data for 1,4-dimethoxy-1,3-butadiene, such as heat of hydrogenation?

- Methodological Answer : Discrepancies in thermodynamic values (e.g., ΔHhydrogenation) arise from differences in experimental setups. To address this:

- Comparative Calorimetry : Measure hydrogenation enthalpies using high-pressure DSC and compare with isolated dienes (e.g., 1,3-pentadiene) to assess conjugation effects .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model stabilization energies and correlate with experimental data .

Q. How does the microstructure of polymers derived from 1,4-dimethoxy-1,3-butadiene affect material properties?

- Methodological Answer : Polymerization conditions dictate chain tacticity and crystallinity:

Q. What role does 1,4-dimethoxy-1,3-butadiene play in atmospheric chemistry, and how are its reaction kinetics quantified?

- Methodological Answer : The compound’s reactivity with hydroxyl (HO·) radicals impacts atmospheric degradation pathways.

- Kinetic Studies :

- Use relative rate methods with reference compounds (e.g., isoprene or trans-2-butene) in smog chambers .

- Calculate absolute rate coefficients (k) via laser-induced fluorescence (LIF) or mass spectrometry .

- Environmental Relevance : Compare degradation half-lives with structurally similar dienes to model tropospheric persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.